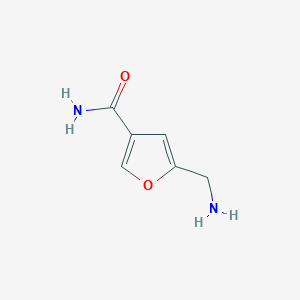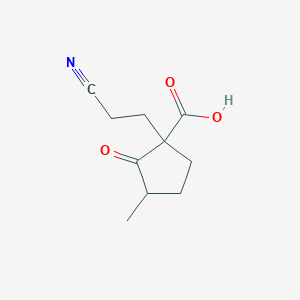
4-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde is an organic compound with the molecular formula C13H7BrF2O It is a derivative of benzaldehyde, where the aromatic ring is substituted with bromine and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination and fluorination of benzaldehyde derivatives. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure precision and efficiency. The process may include steps such as:
- Bromination of 2-fluorobenzaldehyde using bromine or a brominating agent.
- Subsequent fluorination using a fluorinating reagent like Selectfluor.
- Purification of the final product through crystallization or chromatography.
化学反応の分析
Types of Reactions
4-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Formation of corresponding alcohols using reducing agents such as sodium borohydride.
Substitution: Halogen exchange reactions where bromine or fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogen exchange using reagents like lithium halides in polar solvents.
Major Products
Oxidation: 4-(2-Bromo-6-fluorophenyl)-2-fluorobenzoic acid.
Reduction: 4-(2-Bromo-6-fluorophenyl)-2-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the halogen used.
科学的研究の応用
4-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism by which 4-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde exerts its effects involves interactions with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological molecules. These interactions may affect various biochemical pathways, leading to the observed biological activities.
類似化合物との比較
Similar Compounds
- 2-Bromo-4-fluorophenol
- 2-Bromo-4,6-difluorophenyl isocyanate
- 2-Fluorobenzaldehyde
Uniqueness
4-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where precise molecular characteristics are required.
特性
分子式 |
C13H7BrF2O |
|---|---|
分子量 |
297.09 g/mol |
IUPAC名 |
4-(2-bromo-6-fluorophenyl)-2-fluorobenzaldehyde |
InChI |
InChI=1S/C13H7BrF2O/c14-10-2-1-3-11(15)13(10)8-4-5-9(7-17)12(16)6-8/h1-7H |
InChIキー |
BNEMFTONFFEBMH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Br)C2=CC(=C(C=C2)C=O)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13176915.png)
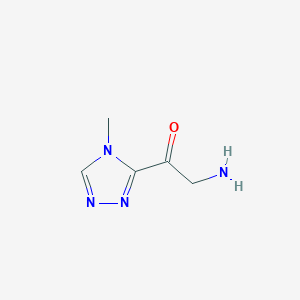
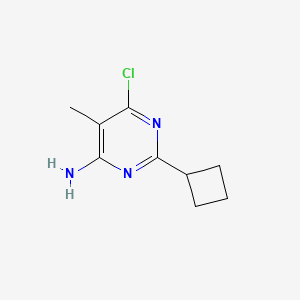
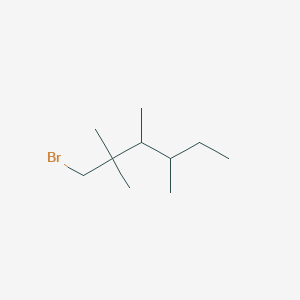
![6-[3-(Hydroxymethyl)pyrrolidin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B13176936.png)

![4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine](/img/structure/B13176949.png)
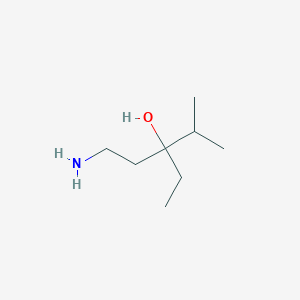
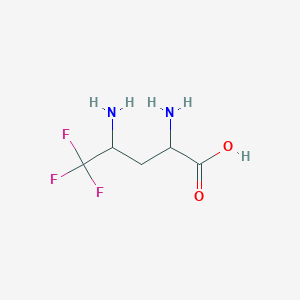
![Methyl 2-chloro-7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate](/img/structure/B13176969.png)
methanol](/img/structure/B13176972.png)
